molecular formula C11H11N3O2 B1350161 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 1029104-49-1

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B1350161
M. Wt: 217.22 g/mol
InChI Key: SJUBOEHIQCIKMG-UHFFFAOYSA-N
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Description

The compound “5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring, attached at the 5-position of the pyrazole. The phenyl group has an amino (-NH2) substituent at the 3-position. The 3-carboxylic acid methyl ester group is attached to the pyrazole ring, which is a carboxylic acid group where the hydrogen is replaced by a methyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the amino group on the phenyl ring, and the esterification of the carboxylic acid1. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, the amino group, and the ester group. The presence of these functional groups would influence the compound’s chemical behavior and reactivity1.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in reactions such as acylation or alkylation. The ester group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar amino and ester groups could enhance its solubility in polar solvents1.


Scientific Research Applications

Synthesis and Pharmacological Exploration

5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, similar in structure to the compound , have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds, including one notable for its significant activity, serve as potential leads for developing novel analgesic and anti-inflammatory agents, highlighting the therapeutic application possibilities of related pyrazole esters (Gokulan et al., 2012).

Heterocycle Formation

Research on converting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate through various chemical reactions demonstrates the versatility of pyrazole esters in synthesizing new heterocyclic compounds. This transformation paves the way for the creation of diverse chemical entities with potential applications in various scientific fields (Haider et al., 2005).

Molecular Interaction Studies

A study focusing on pyrazole ester derivatives and their interaction with acetone molecules through NMR and cyclic voltammetric titration sheds light on the molecular interactions and stability of these compounds. The findings suggest potential applications in chemical sensing and molecular recognition technologies, leveraging the specific binding properties of pyrazole esters (Tewari et al., 2014).

Antibacterial Screening

Pyrazolopyridines, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, have been synthesized and tested for their antibacterial properties. Some of these compounds exhibit significant antibacterial activities, indicating the potential of pyrazole derivatives in contributing to the development of new antibacterial agents (Maqbool et al., 2014).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating the chemical utility of such compounds in industrial applications. The research suggests that these compounds can significantly reduce corrosion rates, offering a promising approach to corrosion protection (Herrag et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. Proper safety precautions should be taken when handling any chemical compound1.


Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, or synthetic chemistry1.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBOEHIQCIKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378106
Record name 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester

CAS RN

1029104-49-1
Record name 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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